Imidazo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
Imidazo[1,2-a]quinoxalin-4(5h)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- A new method for constructing imidazo[1,5-a]quinoxalin-4-ones, starting from 1,2-phenylenediamines, was developed using a reaction with TosMIC (tosylmethyl isocyanide) as a key step (Chen et al., 2001).
- Another research introduced a novel, efficient, and regiospecific method for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one template, involving an intramolecular cyclization process (Norris et al., 2001).
Biological Activities and Potential Applications
- Imidazo[1,2-a]quinoxalines have been synthesized and evaluated for their inhibitory activities on phosphodiesterase (PDE4), showing potent properties and emphasizing the importance of specific molecular groups for activity (Deleuze-Masquéfa et al., 2004).
- Derivatives of imidazo[1,2-a]quinoxaline have been synthesized and assessed for their antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Kaneko et al., 2020).
Advanced Synthesis Approaches
- An iodine-mediated direct sp3 C–H amination reaction was used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, offering a metal-free and scalable synthesis approach (Chen et al., 2020).
- An efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system was developed and applied to synthesize a potent Lck inhibitor, indicating its pharmaceutical relevance (Chen et al., 2004).
Mechanism of Action
Target of Action
Imidazo[1,2-a]quinoxalin-4(5h)-one primarily targets the A1-adenosine receptor . The A1-adenosine receptor is a G protein-coupled receptor involved in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Mode of Action
The compound acts as an antagonist at the A1-adenosine receptor . This means it binds to the receptor and blocks its activation by adenosine, thereby inhibiting the receptor’s function .
Biochemical Pathways
The A1-adenosine receptor is part of the adenosine signaling pathway. By acting as an antagonist, this compound disrupts this pathway, potentially leading to changes in neurotransmission and myocardial oxygen consumption .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The antagonistic action of this compound at the A1-adenosine receptor can lead to a variety of cellular effects. For example, it may alter neurotransmission, potentially affecting mood and cognition . It may also affect myocardial oxygen consumption, which could have implications for cardiovascular health .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also target the A1-adenosine receptor could impact the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]quinoxalin-4(5h)-one has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit JNK1, a protein kinase involved in cellular processes such as protein phosphorylation . The nature of these interactions is typically inhibitory, with this compound binding to the active site of the enzyme and preventing its normal function .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, by inhibiting JNK1, it can potentially affect the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to enzymes like JNK1, it can inhibit their activity and subsequently alter cellular processes .
Properties
IUPAC Name |
5H-imidazo[1,2-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOFXCKOQBQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576583 | |
Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133307-45-6 | |
Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Imidazo[1,2-a]quinoxalin-4(5H)-one in the context of excitatory amino acid receptors?
A1: Research has identified this compound derivatives as potential antagonists for excitatory amino acid receptors, particularly the glycine site on the NMDA receptor complex []. This is significant because excessive activation of NMDA receptors, which are crucial for learning and memory, is implicated in neurological disorders like stroke and epilepsy.
Q2: How does the structure of this compound relate to its activity at the glycine site of the NMDA receptor?
A2: While the provided research [] doesn't delve into the specific binding interactions, it highlights that the structure-activity relationship (SAR) for this compound derivatives doesn't directly mirror that of kynurenic acids, which are known glycine site antagonists. This suggests a distinct mode of interaction with the receptor. Further research exploring the SAR of this compound analogs is crucial for optimizing its affinity and selectivity for the glycine site.
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